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L-Glutaminyl-L-valylglycyl-L-isoleucine - 918661-92-4

L-Glutaminyl-L-valylglycyl-L-isoleucine

Catalog Number: EVT-12759558
CAS Number: 918661-92-4
Molecular Formula: C18H33N5O6
Molecular Weight: 415.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Glutaminyl-L-valylglycyl-L-isoleucine is a peptide composed of four amino acids: L-glutamine, L-valine, L-glycine, and L-isoleucine. This compound belongs to the class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in numerous biological processes, including hormone regulation, immune response, and cellular signaling.

Source

L-Glutaminyl-L-valylglycyl-L-isoleucine can be synthesized through various biochemical methods, particularly using microbial fermentation or enzymatic synthesis. Microorganisms such as Corynebacterium glutamicum have been extensively studied for their ability to produce amino acids and peptides through metabolic engineering techniques .

Classification

This compound is classified as a tetrapeptide, which is a specific type of peptide consisting of four amino acid residues. It falls within the broader category of bioactive peptides, known for their potential health benefits and functional properties in food and pharmaceutical applications.

Synthesis Analysis

Methods

The synthesis of L-Glutaminyl-L-valylglycyl-L-isoleucine can be achieved via several methods:

  1. Microbial Fermentation: Utilizing engineered strains of bacteria such as Corynebacterium glutamicum, which can produce high yields of amino acids through fermentation processes. Specific metabolic pathways are manipulated to enhance the production of desired amino acids .
  2. Enzymatic Synthesis: Employing enzymes like l-amino acid ligase, which catalyzes the condensation of amino acids in an ATP-dependent manner. This method allows for the specific formation of peptide bonds without the need for protective groups on the amino acids .

Technical Details

The technical details of microbial fermentation involve optimizing growth conditions (such as pH, temperature, and nutrient availability) to maximize yield. In enzymatic synthesis, enzyme kinetics must be carefully monitored to ensure efficient substrate conversion into the desired peptide product.

Molecular Structure Analysis

Structure

L-Glutaminyl-L-valylglycyl-L-isoleucine has a specific molecular structure characterized by the arrangement of its constituent amino acids. The peptide bond formation occurs between the carboxyl group of one amino acid and the amino group of another.

Data

The molecular formula for L-Glutaminyl-L-valylglycyl-L-isoleucine can be derived from its constituent amino acids:

  • L-glutamine: C5H10N2O3
  • L-valine: C5H11N
  • L-glycine: C2H5NO2
  • L-isoleucine: C6H13N
C18H39N7O5C_{18}H_{39}N_{7}O_{5}

This formula indicates the presence of 18 carbon atoms, 39 hydrogen atoms, 7 nitrogen atoms, and 5 oxygen atoms.

Chemical Reactions Analysis

Reactions

Chemical reactions involving L-Glutaminyl-L-valylglycyl-L-isoleucine primarily include:

  1. Peptide Bond Formation: The primary reaction is the formation of peptide bonds between individual amino acids during synthesis.
  2. Hydrolysis: The peptide can undergo hydrolysis in aqueous environments, breaking down into its constituent amino acids.

Technical Details

The kinetics of these reactions depend on factors such as temperature, pH, and enzyme concentration (in enzymatic synthesis). For instance, l-amino acid ligase catalyzes the reaction under optimal conditions that favor ATP utilization and substrate availability .

Mechanism of Action

Process

The mechanism by which L-Glutaminyl-L-valylglycyl-L-isoleucine exerts its effects is largely dependent on its biological activity as a peptide. It may interact with specific receptors or enzymes in biological systems, influencing physiological processes such as metabolism or immune response.

Data

Physical and Chemical Properties Analysis

Physical Properties

L-Glutaminyl-L-valylglycyl-L-isoleucine is generally soluble in water due to its polar nature from the amino acid side chains. The solubility may vary depending on pH and ionic strength.

Chemical Properties

Key chemical properties include:

  • Stability: The stability of this peptide can be influenced by temperature and pH levels; it may degrade under harsh conditions.
  • Reactivity: The presence of functional groups in the side chains can lead to various chemical reactions such as oxidation or interaction with other biomolecules.

Relevant data on stability and reactivity are essential for applications in pharmaceuticals and food science.

Applications

L-Glutaminyl-L-valylglycyl-L-isoleucine has several scientific uses:

  1. Nutraceuticals: Its potential health benefits make it suitable for use in dietary supplements aimed at enhancing muscle recovery or immune function.
  2. Pharmaceuticals: Research into its bioactive properties may lead to applications in drug development for various health conditions.
  3. Food Industry: As a flavor enhancer or functional ingredient in food products due to its taste-modulating properties.

Properties

CAS Number

918661-92-4

Product Name

L-Glutaminyl-L-valylglycyl-L-isoleucine

IUPAC Name

(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylpentanoic acid

Molecular Formula

C18H33N5O6

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C18H33N5O6/c1-5-10(4)15(18(28)29)22-13(25)8-21-17(27)14(9(2)3)23-16(26)11(19)6-7-12(20)24/h9-11,14-15H,5-8,19H2,1-4H3,(H2,20,24)(H,21,27)(H,22,25)(H,23,26)(H,28,29)/t10-,11-,14-,15-/m0/s1

InChI Key

YBFDUSOLWKHGHI-GVARAGBVSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N

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